N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the base compound reveals distinct signals for the aromatic protons of the benzofuropyrimidine core (δ 7.2–8.5 ppm) and the furan ring (δ 6.3–7.4 ppm). The methylene group (–CH₂–) linking the furan and amine resonates as a triplet at δ 4.2–4.5 ppm, coupled with the adjacent nitrogen and furan protons. In the hydrochloride form, the amine proton is deshielded due to protonation, appearing as a broad singlet at δ 9.0–10.0 ppm. ¹³C NMR spectra confirm the presence of 15 carbon environments, including two oxygenated carbons from the furan (δ 110–150 ppm) and four quaternary carbons in the pyrimidine ring.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N–H stretch (amine, hydrochloride): 2500–3000 cm⁻¹ (broad)
- Aromatic C=C stretches : 1600–1450 cm⁻¹
- Furan C–O–C asymmetric stretch : 1220 cm⁻¹
- Pyrimidine ring vibrations : 1550–1400 cm⁻¹
The absence of a free amine N–H stretch (3300–3500 cm⁻¹) in the hydrochloride form confirms salt formation.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) of the base compound shows a molecular ion peak at m/z 265.27 [M+H]⁺, consistent with its molecular weight. Fragmentation patterns include loss of the furan-2-ylmethyl group (m/z 174.08) and cleavage of the pyrimidine ring (m/z 92.05). For the hydrochloride, the dominant peak corresponds to the free base due to in-source dissociation of HCl.
X-ray Crystallographic Analysis and Conformational Studies
While X-ray crystallographic data for this specific compound are not publicly available, studies of analogous benzofuropyrimidine derivatives reveal a planar heterocyclic core stabilized by π-π stacking. The furan-2-ylmethyl substituent adopts a gauche conformation relative to the pyrimidine ring, minimizing steric hindrance. In the hydrochloride salt, the protonated amine forms a hydrogen bond with the chloride ion (N⁺–H···Cl⁻, ~3.2 Å), as observed in similar structures. Predicted bond lengths and angles include:
| Parameter | Value |
|---|---|
| C–N (amine) | 1.45 Å |
| C–O (furan) | 1.36 Å |
| N–H···Cl⁻ hydrogen bond | 2.1 Å (H···Cl) |
| Dihedral angle (furan-core) | 15–25° |
Molecular dynamics simulations suggest limited flexibility in the benzofuropyrimidine core, with conformational changes primarily localized to the furan substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2.ClH/c1-2-6-12-11(5-1)13-14(20-12)15(18-9-17-13)16-8-10-4-3-7-19-10;/h1-7,9H,8H2,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFJAFVONIELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction. This method uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the presence of a catalytic amount of sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Wittig reaction and the use of readily available reagents suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride exhibit significant antiviral properties.
Case Study: SARS-CoV-2 Inhibition
A study evaluated the ability of furan-containing compounds to inhibit the main protease (Mpro) of SARS-CoV-2. The findings revealed that modifications to the furan ring significantly impacted inhibitory potency. Compounds with IC50 values as low as 1.55 μM were identified, demonstrating their potential for development into antiviral therapies against COVID-19 .
Antioxidant Properties
The compound also shows promise in combating oxidative stress through its antioxidant activity.
Evaluation of Antioxidant Activity
Research on related compounds has demonstrated their ability to scavenge free radicals effectively. For instance, hydroxypyridinone derivatives exhibited high radical scavenging activity and inhibited lipid peroxidation, suggesting protective effects against conditions like diabetes and neurodegenerative diseases .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor.
Targeting Aldose Reductase
Aldose reductase (ALR2), an enzyme linked to diabetic complications, has been identified as a target for this compound. Hydroxypyridinone derivatives have shown selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that similar compounds may also possess effective inhibitory properties .
Summary of Biological Activities
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Rate (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound 7l | 41.48 | 88.76 |
| Trolox | 11.89 | - |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR tyrosine kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Core Scaffold Differences: Benzofuropyrimidine (target compound): Exhibits planar aromaticity for DNA intercalation or enzyme binding . Thienopyrimidine: Sulfur atom enhances metabolic stability and electron-withdrawing effects, improving receptor affinity (e.g., EGFR inhibition) . Pyrrolopyrimidine: Nitrogen-rich core increases water solubility, advantageous for drug formulation .
- Substituent Effects: The furan-2-ylmethyl group in the target compound may confer improved blood-brain barrier penetration compared to bulkier aryl substituents (e.g., 3-bromophenyl in ). Methoxy groups (e.g., in N-aryl-7-methoxy derivatives) enhance lipophilicity but reduce aqueous solubility .
Reactivity and Stability
- Reactivity with Nucleophiles :
- Benzofuropyrimidin-4-amines undergo ring cleavage with hydroxylamine hydrochloride to form oxadiazole derivatives, suggesting sensitivity to strong nucleophiles . The target compound’s furan group may further modulate this reactivity.
Biological Activity
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H13N3O2
- Molecular Weight : 279.29 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound exhibits significant activity as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can enhance levels of biogenic amines such as dopamine, which is crucial for cognitive function and mood regulation.
Enzyme Inhibition
Research indicates that this compound acts as a reversible inhibitor of MAO-B. This was demonstrated through in vitro studies measuring the production of hydrogen peroxide from p-tyramine, a substrate for both MAO-A and MAO-B. The compound displayed an IC50 value of approximately 5.16 μM for MAO-B, indicating a potent inhibitory effect.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | 5.16 ± 0.86 | >19 (MAO-B selective) |
| Clorgyline (MAO-A selective) | 60.0 | - |
| Iproniazide | 7.1 | - |
| L-deprenyl (MAO-B selective) | 1.9 | - |
Cognitive Enhancement
In vivo studies have shown that administration of the compound significantly enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus region of the hippocampus in rodent models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease.
Neuroprotective Effects
The compound's ability to inhibit MAO-B may confer neuroprotective properties by reducing oxidative stress associated with excessive neurotransmitter metabolism. This is particularly relevant in conditions characterized by neuroinflammation and oxidative damage.
Case Studies
- Study on Synaptic Transmission : A study investigated the effects of this compound on synaptic transmission in anesthetized rats. Results indicated improved synaptic efficacy without inducing hyperexcitability, suggesting a safe profile for cognitive enhancement applications.
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were evaluated for this compound and its derivatives. The results highlighted favorable profiles for systemic administration, supporting further development as a therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and salt formation. For example:
- Step 1 : Reacting a benzofuropyrimidine core with a furfurylamine derivative under nucleophilic aromatic substitution conditions.
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether, as seen in analogous pyrimidine derivatives (e.g., compound 21 in ) .
- Key Parameters : Reactions often use polar aprotic solvents (e.g., DMF), elevated temperatures (80–120°C), and catalysts like LiH for alkylation steps .
- Purification : Column chromatography (silica gel, MeOH:CHCl₃ gradients) and recrystallization yield pure compounds, with yields ranging from 27% to 84% depending on substituents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions. For example, furan protons appear at δ ~6.5–7.5 ppm, while aromatic pyrimidine protons resonate at δ ~7.8–8.5 ppm (see for analogous compounds) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, Cl percentages within ±0.4% of theoretical values) .
- HPLC/MS : Ensure >98% purity and confirm molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for This compound given observed discrepancies in reaction efficiencies?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMAc or DMSO to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test LiH vs. K₂CO₃ for alkylation steps; LiH improved yields by 15–20% in pyrrolo[3,2-d]pyrimidine syntheses .
- Temperature Control : Microwave-assisted synthesis (e.g., 150°C, 30 min) reduced side-product formation in pyrido-fused pyrimidines .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify exchangeable protons (e.g., NH groups at δ ~10–12 ppm in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., benzofuropyrimidine core protons) .
- X-ray Crystallography : Confirm absolute configuration for ambiguous cases, as applied to thieno[3,2-d]pyrimidine derivatives .
Q. How do substitution patterns on the benzofuropyrimidine core influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity. For example, 4-anilino groups in thienopyrimidines enhanced apoptosis induction (IC₅₀: 10–350 nM) .
- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like CECR2 or BPTF .
- Cellular Assays : Test cytotoxicity (MTT assay) and caspase activation (ASAP HTS) to quantify apoptotic effects .
Q. What approaches enhance water solubility of benzofuropyrimidine derivatives for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (as in compound 21, ) improve solubility >10-fold in aqueous buffers .
- PEGylation : Attach polyethylene glycol (PEG) chains to the furanmethyl group via ester linkages .
- Co-Solvent Systems : Use cyclodextrins or DMSO:water (1:9) mixtures for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
